molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

货号: B1144993
CAS 编号: 121167-81-5
分子量: 468.59
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.

Common Reagents and Conditions:

    Reduction: Zinc and acetic acid, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like peracids or ozone.

Major Products:

    Reduction: Repaglinide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.

科学研究应用

Pharmacological Properties

1. Antioxidant Activity
Research indicates that repaglinide exhibits significant antioxidant properties. A study demonstrated that repaglinide reduces lipid hydroperoxide levels and enhances superoxide dismutase activity in renal tissues, suggesting a protective role against oxidative stress in diabetic nephropathy . This antioxidant effect may be beneficial in mitigating complications associated with diabetes.

2. Insulin Secretagogue
Repaglinide N-Oxide functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Its efficacy has been evaluated in various studies focusing on type 2 diabetes patients. For instance, a pharmacogenomic study found that genetic variations can influence the efficacy of repaglinide treatment, emphasizing the need for personalized medicine approaches in diabetes management .

Therapeutic Implications

1. Type 2 Diabetes Management
Repaglinide is primarily used to manage type 2 diabetes mellitus by controlling postprandial blood glucose levels. Its rapid onset and short duration of action make it suitable for patients who require flexibility in meal timing. Combination therapy with metformin has shown improved glycemic control compared to monotherapy with either agent .

2. Cardiovascular Benefits
Emerging evidence suggests that repaglinide may have cardiovascular benefits beyond glucose control. A study indicated that repaglinide treatment could reduce inflammatory markers associated with atherosclerosis, such as high-sensitivity C-reactive protein and interleukin-6, thereby potentially lowering cardiovascular risk in diabetic patients .

Case Studies and Research Findings

Study Objective Findings
Gumieniczek et al. (2012)Evaluate antioxidant effects of repaglinideShowed reduction in oxidative stress markers in diabetic rats
Qin et al. (2010)Investigate genetic influences on repaglinide efficacyFound significant interaction between genetic variants and insulin response
XenoTech Case StudyAnalyze pharmacokinetics of repaglinideHighlighted variability in metabolism among individuals

作用机制

The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.

相似化合物的比较

    Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.

    Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.

    Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.

Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.

生物活性

Repaglinide N-Oxide is a metabolite of repaglinide, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

Repaglinide functions as a nonsulfonylurea insulin secretagogue , stimulating insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The N-oxide form may exhibit similar or altered pharmacological properties due to differences in metabolic pathways and receptor interactions.

Pharmacokinetics

The pharmacokinetic profile of repaglinide suggests that it is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-administration. The absolute bioavailability is about 56% , and the drug is highly protein-bound (>98%), primarily to albumin . The metabolism predominantly occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing inactive metabolites .

Antioxidant Properties

Research indicates that repaglinide possesses antioxidant properties that may contribute to its efficacy in treating diabetic complications. A study demonstrated that repaglinide treatment significantly reduced lipid hydroperoxide levels and increased superoxide dismutase (SOD) activity in renal tissues affected by diabetes . This suggests a protective role against oxidative stress, which is often exacerbated in diabetic conditions.

Clinical Studies

A notable clinical study explored the genetic factors influencing repaglinide efficacy among type 2 diabetes patients. It identified a significant interaction between specific genetic variants (SNP rs10494366) and the drug's effectiveness in lowering fasting insulin levels and improving insulin sensitivity (HOMA-IR) over a 24-week treatment period . These findings highlight the importance of personalized medicine in optimizing repaglinide therapy.

Case Studies

  • Renal Protection : In a controlled animal study, repaglinide was shown to mitigate cyclosporine A-induced renal impairment in rats. The administration of repaglinide improved renal function markers and reduced oxidative stress indicators, suggesting its potential utility beyond glycemic control .
  • Genetic Variability : A cohort study involving newly diagnosed type 2 diabetes patients revealed that those with certain genetic profiles responded more favorably to repaglinide treatment, emphasizing the need for genetic screening to tailor diabetes management strategies effectively .

Data Summary

ParameterValue
Bioavailability 56%
Peak Plasma Concentration ~1 hour
Protein Binding >98% (primarily to albumin)
Metabolism CYP2C8 and CYP3A4
Excretion 90% feces; 8% urine
Half-life ~1 hour

属性

CAS 编号

121167-81-5

分子式

C₂₇H₃₆N₂O₅

分子量

468.59

同义词

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。